Anticancer Potency vs. Structural Analogs
Among the series of 5,6,7-trimethoxyflavanone amide derivatives synthesized and evaluated by Hassan et al., compound 2v was identified as the most potent antiproliferative molecule against diverse blood cancer cell lines. While multiple analogs in the series (including 2h, 2i, 2l, 2t, and 2x) exhibited anti-inflammatory activity via inhibition of NO, PGE2, and TNF-α production in macrophages, only compound 2v achieved sub-2 μM GI50 values across a panel of hematological cancer cell lines [1]. This intra-series superiority is directly linked to the specific 4-bromo substituted benzamide moiety at the chromanone 2-position, which distinguishes 2v from less potent analogs bearing alternative halogenation or nitro substitution patterns [1].
| Evidence Dimension | Anticancer potency (GI50) across multiple hematological cancer cell lines |
|---|---|
| Target Compound Data | HL-60: 1.64 μM; K562: 1.42 μM; MOLT-4: 1.63 μM; RPMI-8226: 1.58 μM; CCRF-CEM: 2.62 μM |
| Comparator Or Baseline | Other series analogs (2h, 2i, 2l, 2t, 2x): Not specified individually in accessible data; described as having potential but lower potency than 2v |
| Quantified Difference | Compound 2v identified as the most potent molecule in the series; exact fold-differences relative to specific analogs not available in accessible data |
| Conditions | 48-hour growth inhibition measured by SRB assay relative to untreated controls |
Why This Matters
This establishes compound 2v as the optimized lead within its synthetic series, making it the preferred choice for studies requiring maximal antiproliferative activity against blood cancer cells in this chemical class.
- [1] Hassan AHE, Kim HJ, Jung SJ, Jang SY, El-Sayed SM, Lee KT, Lee YS. Design, synthesis, and evaluation of new anti-inflammatory natural products amide derivatives endowed with anti-blood cancer activity towards development of potential multifunctional agents against hematological cancers. Eur J Med Chem. 2023;258:115566. View Source
